molecular formula C10H11N3O B13867768 N-(1,4-dihydroquinazolin-2-yl)acetamide

N-(1,4-dihydroquinazolin-2-yl)acetamide

Cat. No.: B13867768
M. Wt: 189.21 g/mol
InChI Key: ATYOJRYBABRIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dihydroquinazolin-2-yl)acetamide is a quinazoline-based compound of significant interest in medicinal chemistry research. Quinazoline derivatives are recognized as a valuable scaffold with a broad spectrum of biological activities. This particular acetamide functionalized derivative serves as a key intermediate for the synthesis and exploration of novel pharmacologically active molecules. Recent scientific studies highlight the potential of related quinazoline-acetamide compounds in several research domains. A primary area of investigation is the development of Na+/H+ exchanger isoform 1 (NHE-1) inhibitors . NHE-1 is a validated drug target for managing cardiovascular and ocular diseases, and inhibitors of this exchanger exhibit cytoprotective, anti-ischemic, and anti-inflammatory properties . Some quinazoline derivatives have demonstrated potent NHE-1 inhibitory activity in the nanomolar range, making them a promising starting point for research into agents against cardiovascular diseases and glaucoma . Furthermore, certain analogs have been studied for their anticonvulsant activity , with one derivative showing efficacy in experimental models without impairing motor coordination . Other research on structurally similar iodoquinazolinone-acetamide hybrids has revealed potential antioxidant and neuroprotective effects , including acetylcholinesterase (AChE) inhibitory activity and the ability to mitigate oxidative stress in the brain . Researchers can utilize this compound as a core structure to develop new compounds for multifaceted pharmacological studies, including anti-inflammatory, antiplatelet, and antiglycation research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(1,4-dihydroquinazolin-2-yl)acetamide

InChI

InChI=1S/C10H11N3O/c1-7(14)12-10-11-6-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H2,11,12,13,14)

InChI Key

ATYOJRYBABRIDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NCC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Formation of the dihydroquinazoline ring system, often via condensation of 2-aminobenzamide derivatives with aldehydes or isatoic anhydride.
  • Subsequent acetamide functionalization at the nitrogen atom.

Microwave-Assisted Synthesis Using Potassium Carbonate

One efficient method involves heating a precursor compound with potassium carbonate in a microwave reactor at elevated temperatures (around 150 °C) for a short time (15–20 minutes). This step facilitates the formation of an intermediate aldehyde or related compound, which is then reacted further to form the dihydroquinazoline core.

  • Example: A reaction mixture containing potassium carbonate (5 equiv) and the substrate was heated in a microwave at 150 °C for 15 minutes, yielding N-(4-(5-formyl-2-methoxybenzyloxy)phenyl)acetamide with a 95% yield as a solid, ready for subsequent steps.

Cyclization Using Ytterbium Trifluoromethanesulfonate Catalyst

Following the formation of the aldehyde intermediate, cyclization to the dihydroquinazoline ring is catalyzed by ytterbium trifluoromethanesulfonate (Yb(OTf)3) in ethanol at 80 °C for 2–6 hours. This Lewis acid catalyst promotes ring closure efficiently.

  • Example: Treatment of the aldehyde intermediate with 2-amino-N-(furan-2-ylmethyl)benzamide and Yb(OTf)3 in ethanol at 80 °C for 6 hours produced the desired dihydroquinazoline derivative.

Acetylation of Aminoquinazoline Intermediates

Acetylation to form the acetamide group is commonly achieved by refluxing the aminoquinazoline intermediate with acetic anhydride for 30 minutes. This step introduces the acetamide functionality at the 4-position nitrogen.

  • In one study, refluxing the 4-imino intermediate with acetic anhydride yielded N-(6-nitroquinazolin-4-yl)acetamide, which was subsequently reduced to the amino derivative.

Reduction of Nitro Groups

When nitro-substituted intermediates are involved, reduction is necessary to obtain the aminoquinazoline derivatives. Palladium on activated carbon (Pd/C) in methanol under hydrogen atmosphere is preferred to avoid acetyl group cleavage.

  • A reduction step using Pd/C and hydrogen gas at reflux for 3 hours successfully converted nitroquinazoline derivatives to aminoquinazolines without loss of the acetamide group.

Alternative Synthesis via Isatoic Anhydride and Aminobenzamides

Another route involves reacting isatoic anhydride with substituted aminobenzamides to form quinazolinone derivatives, which can then be acetylated to yield the target compound.

  • This method allows introduction of various substituents at the 6-position and subsequent acetamide formation, providing structural diversity.

Large-Scale Industrial Preparation

A patented industrial process describes preparation involving heating mixtures at 110 °C for 12 hours, followed by crystallization steps involving addition of water and organic solvents, filtration, and drying. Final purification includes dissolution in N,N-dimethylacetamide and recrystallization with heptane, yielding 92.5% of product with 98.6% purity.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Microwave-assisted reaction Potassium carbonate (5 equiv) 150 15–20 min 95 Formation of aldehyde intermediate
Cyclization Yb(OTf)3 catalyst, ethanol 80 2–6 hours Variable Dihydroquinazoline ring formation
Acetylation Acetic anhydride, reflux Reflux (~118) 30 min High Acetamide introduction
Nitro group reduction Pd/C, H2, methanol reflux Reflux 3 hours High Avoids acetyl group cleavage
Industrial scale crystallization Heating, water and solvent addition, filtration 110 (reaction) 12 hours + crystallization 92.5 High purity, large scale

Detailed Research Findings

  • The microwave-assisted step significantly reduces reaction time compared to conventional heating, improving efficiency and yield.
  • Ytterbium trifluoromethanesulfonate acts as an effective Lewis acid catalyst for cyclization, enabling mild reaction conditions and good selectivity.
  • Acetylation with acetic anhydride is straightforward but requires careful control to prevent cleavage of the acetamide group during subsequent reductions.
  • Palladium-catalyzed hydrogenation is superior to stannous chloride reduction, preventing degradation of the acetamide moiety.
  • The industrial process emphasizes crystallization and purification steps critical for obtaining high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dihydroquinazolin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield reduced quinazolinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,4-dihydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Quinazoline-Based Acetamides

Structural and Functional Variations:
Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Method Reference
2-(1-Alkyl-6-iodo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(4-(hydrazinecarbonyl)phenyl)acetamide (7a,b) 6-Iodo, alkyl groups at N1 C22H20IN5O4 (7a) 593.33 (7a) Anticancer (in vitro evaluations) Hydrazide formation via hydrazine hydrate and ethanol reflux
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) 2,4-Dichlorophenylmethyl C17H12Cl2N2O3 363.20 Anticonvulsant (seizure models) Hydrogen peroxide oxidation and CDI-mediated coupling
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide Benzodioxin and phenyl groups C24H19N3O4 413.40 Not reported Unclear (structural data only)

Key Findings :

  • Anticancer Activity : Compound 7a,b () demonstrates that iodination at the 6-position and alkylation at N1 enhance cytotoxicity, likely due to improved DNA intercalation .
  • Anticonvulsant Activity : The dichlorophenylmethyl group in compound 1 () enhances lipophilicity, facilitating blood-brain barrier penetration .

Triazole-Linked Acetamides

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Synthesis Method Reference
2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (11f) Nitroquinoxaline and phenylthiazole C23H16N8O4S 532.50 Not reported Click chemistry (CuSO4/Na ascorbate)

Key Findings :

  • Synthetic Accessibility : Compound 11f () utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a green chemistry approach with high regioselectivity .
  • Potential Applications: The nitroquinoxaline moiety may confer antimicrobial or anticancer properties, though explicit data is absent .

Pyridazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Methoxybenzyl, bromophenyl C21H20BrN3O3 450.31 FPR2 agonism (calcium mobilization, chemotaxis)

Key Findings :

  • Receptor Specificity : Methoxybenzyl substituents () enhance FPR2 selectivity, making these compounds potent neutrophil activators .

Diazepan-Containing Acetamides

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Reference
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide Diazepan ring, dimethyl groups C9H19N3O 185.27 Not reported Supplier data only
N-[2-(1,4-Diazepan-1-yl)-2-oxoethyl]acetamide Diazepan ring C9H17N3O2 199.25 Not reported Supplier data only

Key Findings :

    Q & A

    Q. What are the key synthetic pathways for N-(1,4-dihydroquinazolin-2-yl)acetamide and its derivatives?

    The synthesis typically involves multi-step reactions, including condensation, oxidation, and coupling. For example, derivatives are synthesized by reacting methyl 2-isothiocyanatobenzoate with glycine to form a thiourea intermediate, which is oxidized to a quinazolinone core using hydrogen peroxide. Subsequent coupling with chloroacetamide derivatives via N,N′-carbonyldiimidazole (CDI) activation yields the target acetamide . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize by-products .

    Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

    Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the quinazolinone and acetamide moieties. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

    Q. What are the common challenges in isolating intermediates during synthesis?

    Intermediate purification often requires column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane). For oxidation-sensitive intermediates like 2-thioxo-1,4-dihydroquinazolin-3(2H)-yl derivatives, inert atmospheres (N₂/Ar) and low temperatures (−20°C) prevent degradation .

    Advanced Research Questions

    Q. How can reaction yields for this compound derivatives be optimized under varying catalytic conditions?

    Systematic screening of catalysts (e.g., DMAP, p-TsOH) and solvents (DMF vs. THF) is recommended. For example, CDI-mediated coupling in DMF at 60°C improves yields by 15–20% compared to THF . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >90% yield for thermally stable intermediates .

    Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

    Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) require orthogonal validation:

    • 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in crowded spectra.
    • Isotopic labeling (e.g., ¹⁵N) distinguishes NH groups from solvent peaks.
    • Density functional theory (DFT) simulations predict chemical shifts to validate experimental data .

    Q. How does the introduction of heterocyclic substituents affect the biological activity of this compound?

    Substituents like triazoles or benzodioxins modulate activity by altering electronic and steric properties. For instance, sulfanylacetamide derivatives (e.g., 2-[(4-oxoquinazolin-2-yl)sulfanyl]acetamide) show enhanced cytotoxicity (IC₅₀ < 10 µM in K562 leukemia cells) compared to unsubstituted analogs, likely due to improved membrane permeability and target binding . Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., enzyme inhibition) with molecular docking to identify key pharmacophores.

    Q. What methodologies are effective in tracking degradation pathways under physiological conditions?

    • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
    • LC-MS/MS : Monitors degradation products in real-time, identifying labile bonds (e.g., amide hydrolysis).
    • Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life for preclinical formulations .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.